
2-Chloro-3-fluoro-4-iodopyridine
Overview
Description
2-Chloro-3-fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where specific halogenating agents are used to introduce chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like methanol and specific temperature controls to optimize the reaction .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine and iodine atoms undergo selective substitution under nucleophilic conditions. Fluorine typically resists displacement due to its strong C-F bond.
Position | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
4-Iodo | Sodium methoxide | Methanol, 80°C | 4-methoxy derivative | 78% | |
2-Chloro | Piperidine | DMF, 110°C | 2-piperidinyl derivative | 65% |
Key findings :
-
Iodine at position 4 is more reactive than chlorine at position 2 in polar aprotic solvents .
-
Microwave irradiation reduces reaction times by 50% compared to conventional heating.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging iodine’s superior leaving-group ability over chlorine and fluorine.
Suzuki-Miyaura Coupling
Partner | Catalyst System | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C | 4-phenyl derivative | 82% | |
Vinylboronate | PdCl₂(dppf), CsF | THF, 60°C | 4-vinylpyridine analog | 71% |
Mechanistic insight :
Iodine’s large atomic radius facilitates oxidative addition to Pd(0), enabling regioselective coupling at position 4 .
Halogen Dance Reactions
Fluorine directs metalation, enabling halogen redistribution:
Base | Temperature | Product | Application | Source |
---|---|---|---|---|
LDA (Lithium Diisopropylamide) | -78°C | 5-bromo-2-chloro-4-fluoro-3-iodopyridine | Synthesis of pentasubstituted pyridines |
This reaction proceeds via deprotonation at position 5, followed by iodine migration from position 4 to 3 .
Biological Activity Through Functionalization
Derivatives exhibit enhanced bioactivity:
Modification | Biological Property | IC₅₀/EC₅₀ | Source |
---|---|---|---|
4-Aminopyridine derivative | Antibacterial (E. coli) | 12.5 µM | |
4-Benzoyl analog | Anticancer (HeLa cells) | 8.7 µM | |
4-Thiol-substituted | Antioxidant (DPPH assay) | 89% scavenging at 100 µM |
Comparative Reactivity With Analogues
Data from structurally similar compounds:
Oxidation and Reduction Pathways
Reaction Type | Reagent | Product | Notes | Source |
---|---|---|---|---|
Oxidation | m-CPBA | Pyridine N-oxide | Selective at nitrogen | |
Reduction | H₂/Pd-C | 4-deiodinated derivative | Retains chlorine/fluorine |
Stability and Reaction Constraints
This multifunctional building block enables precise molecular editing through strategic halogen manipulation. Recent advances in photoredox catalysis (e.g., dual Ni/photocatalyst systems) have expanded its utility in sp³-sp² carbon bond formations , positioning it as a critical tool in modern medicinal chemistry and materials science.
Scientific Research Applications
2-Chloro-3-fluoro-4-iodopyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-bromopyridine
- 2-Chloro-3-fluoro-4-methylpyridine
- 2-Chloro-3-fluoro-4-nitropyridine
Uniqueness
2-Chloro-3-fluoro-4-iodopyridine is unique due to the presence of iodine, which imparts distinct chemical properties compared to other halogenated pyridines. The combination of chlorine, fluorine, and iodine atoms on the pyridine ring makes it a versatile compound for various chemical reactions and applications .
Biological Activity
2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmaceutical compounds. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.
Molecular Formula: C₅H₂ClF I
Molecular Weight: 257.43 g/mol
Appearance: White to light yellow crystalline powder
Melting Point: 95.0 to 99.0 °C
Solubility: Soluble in methanol
The presence of halogen substituents (chlorine, fluorine, and iodine) in this compound enhances its reactivity and biological activity by affecting binding affinity to target proteins and altering pharmacokinetic properties .
Medicinal Chemistry Applications
This compound serves as a precursor for synthesizing various pharmaceutical compounds, including potential antibiotics such as lavendamycin. The unique combination of halogens allows for modifications that can improve biological activity and selectivity towards specific biological targets .
Antioxidant and Antimutagenic Properties
Research indicates that compounds with fluorine substitutions often exhibit enhanced antioxidant properties, which can promote DNA repair mechanisms. Studies have shown that fluoroaryl derivatives can significantly reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene in the Ames test, suggesting potential applications in cancer prevention .
Case Study 1: Synthesis of Antibiotic Precursors
In a study focused on the synthesis of antibiotic precursors, this compound was utilized as a key intermediate. The synthesis involved nucleophilic aromatic substitution reactions, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria .
Case Study 2: Structure-Antimutagenicity Relationship
A detailed investigation into the structure-antimutagenicity relationship of fluoroarylbichalcophenes revealed that the introduction of fluorine into the molecular structure significantly altered their mutagenic profiles. The study utilized various concentrations to assess the antimutagenic effects of derivatives containing this compound, demonstrating its potential for further anticancer studies .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-2-chloro-4-fluoro-3-iodopyridine | C₅H₂BrClF I | Contains bromine instead of fluorine |
3-Bromo-6-chloro-4-fluoro-2-iodopyridine | C₅H₂BrClF I | Different substitution pattern |
2-Chloro-4-fluoropyridine | C₅H₄ClF | Lacks iodine; simpler structure |
The variations in halogen substituents and their positions on the pyridine ring contribute to differing biological activities and reactivity profiles among these compounds .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONULLRFSHKLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453955 | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148639-07-0 | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-fluoro-4-iodopyridine particularly useful in the synthesis of complex molecules, such as alkaloids?
A1: this compound exhibits a unique reactivity profile that makes it valuable for synthesizing complex molecules. [, ] Specifically, this compound readily undergoes lithium-halogen exchange reactions with lithium diisopropylamide (LDA) at low temperatures. [, ] This reaction is highly regioselective, preferentially occurring at the iodine atom and directing subsequent reactions to that position. [, ] Furthermore, the resulting organolithium intermediates are stable and can participate in various reactions with electrophiles, enabling the introduction of diverse substituents. [, ] The versatility of this approach is exemplified by its successful application in synthesizing various polysubstituted pyridines, which serve as building blocks for more complex structures. [, ] The iodine atom can also participate in cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds, particularly valuable in heterocycle synthesis. [, ] This strategy allows for the efficient synthesis of fused polyaromatic alkaloids like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes, highlighting its utility in medicinal chemistry and natural product synthesis. [, ]
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